1-Methylindoline-2-carbonitrile
CAS No.:
Cat. No.: VC20154720
Molecular Formula: C10H10N2
Molecular Weight: 158.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N2 |
|---|---|
| Molecular Weight | 158.20 g/mol |
| IUPAC Name | 1-methyl-2,3-dihydroindole-2-carbonitrile |
| Standard InChI | InChI=1S/C10H10N2/c1-12-9(7-11)6-8-4-2-3-5-10(8)12/h2-5,9H,6H2,1H3 |
| Standard InChI Key | OHEBFYDAPMCGJD-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(CC2=CC=CC=C21)C#N |
Introduction
Physical and Chemical Properties
1-Methylindoline-2-carbonitrile exhibits a density of 1.14±0.1 g/cm³, as predicted by computational models, and a boiling point of 328.0±35.0 °C . The compound’s pKa is estimated at 2.48±0.40, indicating weak acidic behavior likely associated with the indoline nitrogen . Experimental data for melting point, flash point, and solubility remain unreported, though its molecular structure suggests moderate polarity, enabling solubility in common organic solvents such as dichloromethane or tetrahydrofuran.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀N₂ | |
| Molar Mass (g/mol) | 158.2 | |
| Density (g/cm³) | 1.14±0.1 (Predicted) | |
| Boiling Point (°C) | 328.0±35.0 (Predicted) | |
| pKa | 2.48±0.40 (Predicted) |
Synthesis and Reaction Pathways
Core Synthetic Strategies
The synthesis of 1-methylindoline-2-carbonitrile typically involves functionalization of indole or indoline precursors. A prominent method, adapted from protocols for analogous indole-2-carbonitriles, begins with the treatment of 1H-indole-2-carboxamide derivatives with phosphorus(V) oxychloride (POCl₃). This reaction converts the carboxamide group into a nitrile, yielding indole-2-carbonitriles in 65–85% efficiency . Subsequent hydrogenation of the indole ring using catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere generates the indoline backbone. Methylation at the 1-position is achieved via alkylation with methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate .
Applications in Pharmaceutical and Material Science
Material Science
The electron-deficient nitrile group enhances the compound’s utility in synthesizing conjugated polymers or metal-organic frameworks (MOFs). Its planar indoline core may facilitate π-π stacking interactions, critical for charge transport in organic semiconductors .
Future Directions
Further research should prioritize (1) experimental validation of predicted physicochemical properties, (2) development of enantioselective synthetic routes, and (3) exploration of bioactivity through high-throughput screening. Collaboration between academic and industrial laboratories will be essential to unlock the full potential of this understudied compound.
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